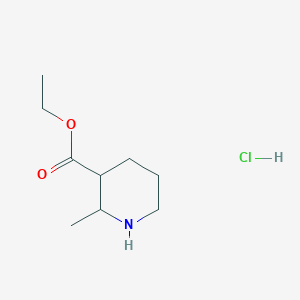

Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

Description

BenchChem offers high-quality Ethyl 2-methylpiperidine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methylpiperidine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-5-4-6-10-7(8)2;/h7-8,10H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXDWCJZWWWMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

An In-depth Technical Guide to Ethyl 2-methylpiperidine-3-carboxylate Hydrochloride: Properties, Characterization, and Applications

Section 1: Introduction to a Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically approved drugs.[1] Its conformational flexibility, ability to engage in key hydrogen bonding interactions, and favorable metabolic stability make it an ideal structural motif for targeting a diverse range of biological systems, from the central nervous system to infectious diseases.[1] Within this important class of heterocycles, Ethyl 2-methylpiperidine-3-carboxylate hydrochloride emerges as a particularly valuable chiral building block. Its specific arrangement of a secondary amine, an ester functional group, and two adjacent stereocenters provides a rich platform for the synthesis of complex, high-value active pharmaceutical ingredients (APIs).

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, analytical characterization, and chemical behavior of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride. The protocols and insights herein are designed to be self-validating, reflecting the rigorous standards of pharmaceutical development and empowering researchers to confidently utilize this versatile intermediate in their discovery and development pipelines.

Section 2: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is fundamental to its application. The hydrochloride salt form of Ethyl 2-methylpiperidine-3-carboxylate enhances its stability and aqueous solubility, crucial attributes for both chemical synthesis and pharmaceutical formulation.

Chemical Structure and Stereochemistry

The structure features a piperidine ring substituted at the 2- and 3-positions with a methyl group and an ethyl carboxylate group, respectively. The presence of chiral centers at both C2 and C3 means the molecule can exist as four possible stereoisomers (diastereomeric pairs of enantiomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R)). The relative stereochemistry (cis or trans) between the methyl and ester groups significantly influences the molecule's three-dimensional shape and, consequently, its interaction with chiral biological targets like enzymes and receptors. Precise stereochemical control during synthesis is therefore critical for producing enantiomerically pure compounds, which is often required to maximize therapeutic efficacy and minimize off-target effects.[2]

Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that while data for the exact title compound is sparse in publicly available literature, properties have been calculated or inferred from closely related analogues to provide a reliable reference point.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ClNO₂ | Calculated |

| Molecular Weight | 207.70 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from similar compounds[3] |

| Solubility | Soluble in water, methanol, ethanol | Inferred from hydrochloride salt nature |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

Section 3: Synthesis and Purification Overview

The synthesis of substituted piperidine carboxylates typically involves the reduction of a corresponding pyridine precursor. This transformation is a robust and scalable method used in industrial production.

General Synthetic Workflow

A common synthetic route begins with a substituted pyridine, which undergoes catalytic hydrogenation to reduce the aromatic ring to a piperidine. The resulting secondary amine can then be esterified, and finally, treated with hydrochloric acid to yield the target salt. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome.

Purification Protocol: Recrystallization

Achieving high purity (>99%) is essential for pharmaceutical intermediates. Recrystallization is the gold-standard method for purifying crystalline solids like the title hydrochloride salt.

Rationale: This protocol is based on the principle of differential solubility. The compound is dissolved in a hot solvent system in which it is highly soluble, while impurities are either insoluble or soluble enough to remain in the mother liquor upon cooling. The choice of an ethanol/ethyl acetate system provides a good polarity balance for dissolving the salt at high temperatures while ensuring low solubility at cooler temperatures, maximizing yield and purity.[3]

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a suitable mixture of ethanol and ethyl acetate (e.g., 1:5 v/v). The optimal ratio may require minor empirical adjustment.

-

Dissolution: Place the crude solid in a flask and add the minimum amount of the hot solvent mixture required to achieve complete dissolution with stirring.

-

Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath (0-5°C) for at least one hour to maximize precipitation.

-

Isolation: Collect the resulting white crystals by vacuum filtration, washing the filter cake with a small amount of cold ethyl acetate to remove any residual soluble impurities.

-

Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Section 4: Analytical and Spectroscopic Characterization

A multi-technique analytical approach is required to unambiguously confirm the identity, purity, and structure of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride. The following protocols form a self-validating system for complete characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the standard method for assessing the purity of pharmaceutical compounds. A C18 column provides excellent separation for moderately polar molecules. The mobile phase of acetonitrile and water is standard, with trifluoroacetic acid (TFA) added to improve peak shape by protonating the piperidine nitrogen and suppressing interactions with residual silanols on the stationary phase.

Step-by-Step Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve an accurately weighed sample (~1 mg) in 1 mL of 50:50 water/acetonitrile.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Structural Elucidation by NMR Spectroscopy

Rationale: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise covalent structure of an organic molecule. The expected chemical shifts and coupling patterns provide a unique fingerprint. Deuterated methanol (CD₃OD) is a suitable solvent for the hydrochloride salt.

Expected ¹H NMR Signals (in CD₃OD):

-

~4.2 ppm (quartet): The -OCH₂- protons of the ethyl ester, coupled to the adjacent methyl group.

-

~3.5-1.8 ppm (multiplets): A complex region containing the protons on the piperidine ring (C2-H, C3-H, C4-H₂, C5-H₂, C6-H₂).

-

~1.3 ppm (doublet): The C2-methyl protons (-CH₃), coupled to the C2 proton.

-

~1.2 ppm (triplet): The terminal methyl protons (-CH₃) of the ethyl ester, coupled to the adjacent methylene group.

Expected ¹³C NMR Signals (in CD₃OD):

-

~170-175 ppm: Carbonyl carbon (C=O) of the ester.

-

~62 ppm: Methylene carbon (-OCH₂-) of the ethyl ester.

-

~50-60 ppm: C2 and C6 carbons of the piperidine ring (adjacent to nitrogen).

-

~20-45 ppm: C3, C4, and C5 carbons of the piperidine ring.

-

~15-20 ppm: C2-methyl carbon.

-

~14 ppm: Terminal methyl carbon of the ethyl ester.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of polar, non-volatile compounds. The analysis is performed on the free base, so the expected molecular ion will correspond to the mass of the parent molecule without the HCl.

Step-by-Step Methodology:

-

Instrumentation: An ESI-MS system, typically coupled to an LC system or via direct infusion.

-

Mode: Positive ion mode [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in 50:50 acetonitrile/water with 0.1% formic acid.

-

Analysis: Infuse the sample into the source.

-

Expected Result: A prominent peak should be observed at m/z 172.13, corresponding to the protonated free base [C₉H₁₇NO₂ + H]⁺. The exact mass can be used to confirm the elemental composition.[4]

Section 5: Applications in Drug Discovery and Development

Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is not an end-product therapeutic but rather a high-value intermediate. Its utility stems from the strategic placement of functional groups that allow for diverse chemical modifications.

-

Scaffold for Complex Synthesis: The secondary amine serves as a handle for introducing a wide variety of substituents via N-alkylation or N-acylation, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, opening up further synthetic possibilities.[5]

-

Intermediate for APIs: Piperidine carboxylates are key precursors in the synthesis of numerous drugs. Analogues are used to create GABA uptake inhibitors, serotonin and noradrenaline reuptake inhibitors (SNRIs), and DPP-4 inhibitors for diabetes treatment.[6] The specific 2-methyl-3-carboxylate substitution pattern is valuable for creating ligands that require precise stereochemical orientations to fit into enzyme active sites or receptor binding pockets.[2][7]

-

Enhancing Drug-like Properties: The piperidine core itself can improve the pharmacokinetic profile of a drug candidate by modulating its lipophilicity and aqueous solubility.[1] The ability to form a stable, crystalline hydrochloride salt is a significant advantage for handling, purification, and formulation of the final API.

Section 6: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

-

GHS Hazard Classification (Inferred from similar compounds):

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8°C is recommended.[2]

References

- CHANGZHOU TAIKANG PHARMACEUTICAL Co Ltd. (2014). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.

-

The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

- CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Google Patents.

-

PubChem. (n.d.). Methyl piperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-Ethyl 3-methylpiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Tandem mass spectrometry fragmentation of ethyl N-methyl piperidine-3-carboxylate (4), guvacoline (5) and ethyl N-methyl-l,2,5,6-tetrahydro-pyridine-3-carboxylate (6). Retrieved from [Link]

-

Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Retrieved from [Link]

-

Ayub, K., et al. (2021). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Retrieved from [Link]

-

Sridharan, V., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 4. (R)-Ethyl 3-methylpiperidine-3-carboxylate | C9H17NO2 | CID 23389261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. (R)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. acgpubs.org [acgpubs.org]

- 8. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Piperidine Nucleus: A Historical and Synthetic Odyssey in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Simple Heterocycle

Within the vast and intricate landscape of medicinal chemistry, few molecular scaffolds have demonstrated the enduring versatility and therapeutic impact of the piperidine ring. This simple, six-membered saturated heterocycle, first isolated from the pungent alkaloid piperine in the mid-19th century, has become a cornerstone in the design and development of a remarkable array of pharmaceuticals. From the potent analgesia of opioids to the profound neurological effects of antipsychotics and the targeted modulation of hormone receptors, the piperidine motif has consistently proven to be a privileged structure, offering a unique combination of favorable physicochemical properties and synthetic tractability.

This technical guide embarks on a comprehensive exploration of the discovery and history of piperidine derivatives in research. We will journey back to the initial encounters with this fundamental structure, trace the evolution of synthetic methodologies for its construction and elaboration, and chronicle the landmark discoveries of piperidine-containing drugs that have reshaped modern medicine. By delving into the causality behind experimental choices and providing detailed, validated protocols, this guide aims to equip researchers, scientists, and drug development professionals with a deep and practical understanding of this remarkable scaffold. Our narrative will be grounded in authoritative references, ensuring scientific integrity and providing a robust foundation for future innovation in this ever-evolving field.

Chapter 1: The Dawn of Piperidine - From Pepper to Pure Compound

The story of piperidine begins not in a pristine laboratory, but within the spicy confines of black pepper. In 1850, the Scottish chemist Thomas Anderson first reported the isolation of a new organic base, which he named piperidine, by reacting piperine—the compound responsible for pepper's pungency—with nitric acid[1]. Independently, in 1852, the French chemist Auguste Cahours also described this new alkali derived from piperine and formally christened it 'pipéridine'[1]. These early investigations laid the groundwork for understanding the fundamental structure of this novel heterocycle.

The initial method of obtaining piperidine from a natural product was soon supplanted by more efficient synthetic routes. A pivotal moment in the history of piperidine synthesis was the development of methods for the catalytic hydrogenation of pyridine[1]. This process, which involves the addition of hydrogen across the aromatic pyridine ring, remains a cornerstone of industrial piperidine production to this day[1].

Natural Occurrence: Nature's Piperidine Arsenal

Long before its isolation and synthesis, the piperidine scaffold was a common motif in a diverse array of naturally occurring alkaloids. These compounds, biosynthesized by a wide range of organisms, exhibit a remarkable spectrum of biological activities.

| Alkaloid Family | Representative Alkaloid(s) | Natural Source | Noted Biological Activity | Year of Discovery/Isolation |

| Piperidine Alkaloids | Piperine | Piper nigrum (Black Pepper) | Pungent, various therapeutic potentials | Piperine isolated in 1819 |

| Conium Alkaloids | Coniine | Conium maculatum (Poison Hemlock) | Neurotoxin | Coniine isolated in 1827 |

| Lobelia Alkaloids | Lobeline | Lobelia inflata (Indian Tobacco) | Nicotinic acetylcholine receptor agonist | Lobeline isolated in 1838 |

| Punica Alkaloids | Pelletierine | Punica granatum (Pomegranate) | Anthelmintic | Pelletierine isolated in 1878 |

| Norditerpenoid Alkaloids | Aconitine, Lappaconitine | Aconitum and Delphinium species | Cardiotoxin, Anti-arrhythmic | Aconitine discovered in 1833[2] |

This table provides a snapshot of the rich diversity of naturally occurring piperidine alkaloids and the timeline of their discovery, highlighting the long-standing relationship between this scaffold and potent biological effects.

Chapter 2: The Synthetic Evolution - Mastering the Piperidine Ring

The journey from the initial isolation of piperidine to its widespread use in drug discovery was paved by the ingenuity of synthetic organic chemists. The development of robust and versatile methods for constructing and functionalizing the piperidine ring has been a central theme in heterocyclic chemistry. This chapter will explore the key synthetic strategies that have enabled the synthesis of a vast and diverse chemical space of piperidine derivatives.

Diagram: Major Synthetic Routes to the Piperidine Scaffold

Caption: Key synthetic pathways to the piperidine core.

Experimental Protocol: Catalytic Hydrogenation of Pyridine

The catalytic hydrogenation of pyridine is a foundational method for the synthesis of the parent piperidine ring.

Objective: To synthesize piperidine via the catalytic hydrogenation of pyridine.

Materials:

-

Pyridine

-

Platinum(IV) oxide (PtO2, Adams' catalyst) or Palladium on carbon (Pd/C)

-

Ethanol or Glacial Acetic Acid (solvent)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Catalyst Charging: In a suitable high-pressure reaction vessel, place pyridine and the chosen solvent (e.g., ethanol).

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO2 or 10% Pd/C) to the reaction mixture. Caution: Palladium on carbon can be pyrophoric when dry and should be handled with care.

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but can vary depending on the catalyst and substrate).

-

Reaction Monitoring: Agitate the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by the uptake of hydrogen.

-

Work-up: Once the reaction is complete (i.e., hydrogen uptake ceases), carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude piperidine.

-

Purification: The crude piperidine can be further purified by distillation.

Causality Behind Experimental Choices:

-

Catalyst Choice: Platinum and palladium are highly effective catalysts for the reduction of aromatic rings. The choice between them can depend on factors such as cost, selectivity, and reaction conditions.

-

Solvent: Ethanol is a common solvent for hydrogenation reactions. The use of an acidic solvent like glacial acetic acid can sometimes facilitate the reduction of the pyridine ring by protonating the nitrogen, making it more susceptible to hydrogenation.

-

Pressure: Higher hydrogen pressure increases the concentration of hydrogen available for the reaction, thus accelerating the rate of hydrogenation.

Modern Synthetic Innovations

While catalytic hydrogenation remains a workhorse, the demand for substituted and stereochemically complex piperidine derivatives has driven the development of more sophisticated synthetic strategies.

-

Reductive Amination: This powerful method involves the reaction of a dicarbonyl compound with an amine, followed by reduction, to form the piperidine ring in a single step[3][4][5]. It is a highly versatile and convergent approach.

-

Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine and a diene provides a direct route to tetrahydropyridines, which can then be reduced to piperidines[6][7][8]. This method allows for the construction of highly functionalized piperidine rings with good stereocontrol.

-

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic systems, which can be adapted for piperidine synthesis[9][10][11].

-

Hofmann-Löffler-Freytag Reaction: This intramolecular reaction involves the formation of a nitrogen-centered radical from an N-haloamine, which then abstracts a hydrogen atom from a δ-carbon, leading to the formation of a piperidine ring upon cyclization[12][13][14][15].

-

Dieckmann Condensation: This intramolecular condensation of a diester can be used to form a cyclic β-keto ester, which can then be converted to a piperidinone and subsequently reduced to a piperidine[16][17][18][19].

Chapter 3: The Piperidine Scaffold in Modern Pharmaceuticals

The true significance of the piperidine ring in research lies in its profound impact on drug discovery. Its favorable pharmacokinetic properties, including good metabolic stability and the ability to modulate lipophilicity, have made it a go-to scaffold for medicinal chemists[20]. This chapter will explore the history and development of key classes of piperidine-based drugs that have transformed the treatment of human diseases.

The Opioid Analgesics: The Legacy of Fentanyl

The quest for potent and safe analgesics has been a driving force in medicinal chemistry. In 1960, Dr. Paul Janssen of Janssen Pharmaceutica synthesized fentanyl, a synthetic opioid that is 50 to 100 times more potent than morphine[16][21]. This landmark discovery, stemming from structure-activity relationship studies of the 4-anilinopiperidine class, revolutionized anesthesia and pain management[22].

Diagram: Fentanyl and the Mu-Opioid Receptor Signaling Pathway

Caption: Simplified signaling pathway of Fentanyl via the μ-opioid receptor.

Experimental Protocol: A Representative Synthesis of Fentanyl

The synthesis of fentanyl typically involves a multi-step process starting from 4-piperidone. The following is a generalized procedure based on published methods[23][24].

Objective: To synthesize N-(1-(2-phenylethyl)piperidin-4-yl)-N-phenylpropanamide (Fentanyl).

Step 1: Reductive Amination to form 4-Anilinopiperidine (4-AP)

-

In a reaction vessel, combine 4-piperidone hydrochloride monohydrate and aniline in a suitable solvent such as acetic acid.

-

Add a reducing agent, for example, zinc dust, in portions while maintaining the temperature.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours).

-

Quench the reaction with water and basify the mixture with an aqueous alkali solution (e.g., NaOH).

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to obtain 4-anilinopiperidine.

Step 2: N-Alkylation to form 4-Anilino-N-phenethylpiperidine (ANPP)

-

Dissolve the 4-anilinopiperidine from the previous step in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., potassium carbonate).

-

Add 2-phenethyl bromide and heat the reaction mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate to yield crude ANPP.

Step 3: N-Acylation to form Fentanyl

-

Dissolve the crude ANPP in an appropriate solvent (e.g., dichloromethane).

-

Add propionyl chloride and a base (e.g., triethylamine) and stir the reaction at room temperature.

-

After the reaction is complete, wash the mixture with water and an aqueous bicarbonate solution.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by crystallization or column chromatography to afford fentanyl.

The Antipsychotics: From Phenothiazines to Butyrophenones

The discovery of chlorpromazine in the 1950s marked the beginning of the psychopharmacological revolution. However, its sedative side effects prompted further research for improved antipsychotic agents. This led Paul Janssen and his team to explore butyrophenone derivatives, culminating in the synthesis of haloperidol in 1958[25]. Haloperidol, a potent dopamine D2 receptor antagonist, offered a significant improvement in antipsychotic efficacy with less sedation compared to chlorpromazine[26].

| Drug | Class | Year of Synthesis | Key Discoverer/Company | Mechanism of Action |

| Chlorpromazine | Phenothiazine | 1950 | Rhône-Poulenc | Dopamine D2 receptor antagonist |

| Thioridazine | Phenothiazine (Piperidine subclass) | 1950s | Sandoz | Dopamine D2 receptor antagonist |

| Haloperidol | Butyrophenone (Piperidine derivative) | 1958 | Paul Janssen (Janssen Pharmaceutica) | Potent Dopamine D2 receptor antagonist |

This table highlights the evolution from early phenothiazine antipsychotics to the piperidine-containing butyrophenone, haloperidol.

Selective Estrogen Receptor Modulators (SERMs): The Story of Raloxifene

The piperidine scaffold has also been instrumental in the development of drugs that target hormone receptors. Raloxifene, marketed as Evista, is a selective estrogen receptor modulator (SERM) developed by Eli Lilly and Company[27]. Initially investigated as a breast cancer treatment, it was later approved for the prevention and treatment of osteoporosis in postmenopausal women[1][28]. Raloxifene exhibits tissue-selective estrogenic and anti-estrogenic effects, a hallmark of the SERM class[29].

Mechanism of Action of Raloxifene:

Raloxifene binds to estrogen receptors and elicits different responses in various tissues. In bone, it acts as an estrogen agonist, mimicking the bone-protective effects of estrogen and reducing the risk of fractures. In contrast, in breast and uterine tissue, it acts as an estrogen antagonist, blocking the proliferative effects of estrogen and thereby reducing the risk of certain types of cancer[30][31].

Chapter 4: The Future of Piperidine in Drug Discovery

The historical journey of piperidine derivatives in research is a testament to the power of this simple heterocycle. From its humble beginnings in black pepper to its central role in modern medicine, the piperidine scaffold continues to be a source of inspiration for medicinal chemists. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of biological targets, ensures that the story of piperidine is far from over. The development of chiral piperidine scaffolds, for instance, offers new avenues for enhancing selectivity and potency while minimizing off-target effects. As we move forward, the rich history and synthetic versatility of piperidine will undoubtedly continue to fuel the discovery of the next generation of innovative therapeutics.

References

- Anderson, T. (1850). Ueber die Producte der trocknen Destillation thierischer Materien. Annalen der Chemie und Pharmacie, 75(1), 80-83.

- Barrett-Connor, E., et al. (2006). Raloxifene and cardiovascular events in postmenopausal women: four-year results from the MORE (Multiple Outcomes of Raloxifene Evaluation) randomized trial. JAMA, 295(1), 50-57.

- Cahours, A. (1852). Recherches sur un nouvel alcali dérivé de la pipérine. Comptes Rendus, 34, 481-484.

- Granger, B., & Scourick, D. (1999). The discovery of haloperidol. L'Encephale, 25(1), 58-63.

- Janssen, P. A. (1961). The pharmacology of haloperidol.

- Janssen, P. A. J. (1964). U.S. Patent No. 3,141,823. Washington, DC: U.S.

- Janssen, P. A. J., & Eddy, N. B. (1960). Compounds related to pethidine-IV. New 4-anilidopiperidine derivatives. Journal of Medicinal and Pharmaceutical Chemistry, 2(1), 31-45.

-

Wikipedia contributors. (2024). Piperidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Snyder, K. R., Sparano, N., & Malinowski, J. M. (2000). Raloxifene hydrochloride. American Journal of Health-System Pharmacy, 57(18), 1669-1678.

- Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014).

- Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). Improved procedure for the preparation of 1-(2-phenethyl)-4-piperidone. Organic Process Research & Development, 11(6), 1087-1088.

- Chen, C. Y., & Senanayake, C. H. (2006). Aza-Diels-Alder reactions in organic synthesis. Chemical Society Reviews, 35(11), 1147-1159.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.

- Geiger, P. L. (1833). Ueber das Aconitin. Annalen der Pharmacie, 7(3), 269-280.

- Wolff, M. E. (Ed.). (1995). Burger's medicinal chemistry and drug discovery (Vol. 1). John Wiley & Sons.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. A mild and selective method. The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Wikipedia contributors. (2024). Fentanyl. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Eli Lilly and Company. (1997). Evista (raloxifene hydrochloride)

- Pelletier, S. W. (Ed.). (2012). Alkaloids: chemical and biological perspectives (Vol. 6). Elsevier.

- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.

- Laschat, S. (2000). The aza-Diels-Alder reaction in natural product synthesis.

-

Wikipedia contributors. (2024). Raloxifene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2024). Haloperidol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Stanley, T. H. (2014). The fentanyl story. The Journal of Pain, 15(12), 1215-1226.

- Koskinen, A. M. (1993).

- Jordan, V. C. (2003). Tamoxifen: a most unlikely pioneering medicine. Nature Reviews Drug Discovery, 2(3), 205-213.

- Stork, G., & Dowd, P. (1963). A new method for the alkylation of ketones and aldehydes: the C-alkylation of the enamines of aldehydes and ketones. Journal of the American Chemical Society, 85(14), 2178-2180.

- Löffler, K., & Freytag, C. (1909). Eine neue Methode zur Synthese von N‐Alkyl‐pyrrolidinen. Berichte der deutschen chemischen Gesellschaft, 42(3), 3427-3431.

- Dieckmann, W. (1894). Ueber die Darstellung cyclischer Ketone aus Estern zweibasiger Säuren. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-109.

- Hofmann, A. W. (1883). Ueber die Einwirkung der Wärme auf die Ammoniumbasen. Berichte der deutschen chemischen Gesellschaft, 16(1), 558-560.

- U.S. Patent No. 8,399,677. (2013). Washington, DC: U.S.

- Gilligan, P. J., et al. (2003). The discovery of fentanyl. Journal of Medicinal Chemistry, 46(25), 5327-5340.

- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.

- Schaefer, J. P., & Bloomfield, J. J. (1967).

-

Wikipedia contributors. (2024). Thioridazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Davis, B. R., & Garratt, P. J. (1980). The Dieckmann condensation. Comprehensive Organic Synthesis, 2, 795-832.

- Wolff, M. E. (1979). The Hofmann-Löffler-Freytag reaction. Chemical Reviews, 63(1), 55-64.

-

Wikipedia contributors. (2024). Methylphenidate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Freifelder, M. (1976). Catalytic hydrogenation of pyridine and its derivatives.

- Khovidhunkit, W., & Shoback, D. M. (1999). Clinical effects of raloxifene hydrochloride in women. Annals of Internal Medicine, 130(5), 431-439.

- Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder methodology in organic synthesis. Academic Press.

- Janssen, P. A. (2004). The discovery of haloperidol. The International Journal of Neuropsychopharmacology, 7(S1), S22-S22.

-

Wikipedia contributors. (2024). Loperamide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Synapse - Patsnap. (2024). What is the mechanism of Raloxifene Hydrochloride? Retrieved from [Link]

- Vikhorev, P. G., et al. (2021). Fentanyl binds to the μ-opioid receptor via the lipid membrane and transmembrane helices. bioRxiv.

- Soukri, M., et al. (2021). Kinetics and Mechanism of Fentanyl Dissociation from the μ-Opioid Receptor. JACS Au, 1(12), 2313-2324.

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. tandfonline.com [tandfonline.com]

- 18. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

- 19. youtube.com [youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Fentanyl - Wikipedia [en.wikipedia.org]

- 22. youtube.com [youtube.com]

- 23. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]

- 24. apps.dtic.mil [apps.dtic.mil]

- 25. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 26. Epibatidine - Wikipedia [en.wikipedia.org]

- 27. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Fentanyl binds to the μ-opioid receptor via the lipid membrane and transmembrane helices | bioRxiv [biorxiv.org]

- 29. Raloxifene - Wikipedia [en.wikipedia.org]

- 30. Raloxifene hydrochloride:Chemical structure and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 31. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

Unlocking the Potential of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride: A Technical Guide for Researchers

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a "privileged scaffold" in medicinal chemistry. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, analgesic, anti-inflammatory, and neuroprotective effects.[3][4] This inherent versatility stems from the piperidine core's ability to interact with a multitude of biological targets, underscoring the continued interest in the synthesis and evaluation of novel piperidine-containing compounds.[5] This guide focuses on a specific, yet underexplored derivative, Ethyl 2-methylpiperidine-3-carboxylate hydrochloride, and aims to provide a comprehensive overview of its potential research applications for scientists in drug discovery and development.

Molecular Profile: Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is a chiral molecule with the following structural features:

| Property | Value |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.70 g/mol |

| CAS Number (for (2R,3S) stereoisomer) | 1255099-39-8[6] |

The presence of a methyl group at the 2-position and an ethyl carboxylate at the 3-position introduces stereocenters, leading to the existence of multiple stereoisomers. The specific stereochemistry is crucial for biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles.[7] The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for biological testing.

Potential Research Areas and Methodologies

Given the limited specific data on Ethyl 2-methylpiperidine-3-carboxylate hydrochloride, this guide proposes several promising avenues of research based on the established pharmacology of structurally related piperidine derivatives.

Medicinal Chemistry: Synthesis and Library Development

The exploration of this molecule's potential begins with its synthesis and the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.

1.1. Stereoselective Synthesis

A key challenge and opportunity lie in the stereocontrolled synthesis of the different isomers of Ethyl 2-methylpiperidine-3-carboxylate. A plausible synthetic strategy involves the asymmetric hydrogenation of a corresponding substituted pyridine precursor.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 2-methylnicotinate

-

Precursor Synthesis: Synthesize Ethyl 2-methylnicotinate from commercially available 2-methylnicotinic acid via Fischer esterification.

-

Asymmetric Hydrogenation:

-

In a high-pressure reactor, dissolve Ethyl 2-methylnicotinate in an appropriate solvent such as methanol or ethanol.

-

Add a chiral catalyst, for example, a rhodium or iridium complex with a chiral phosphine ligand (e.g., (R)-BINAP).

-

Pressurize the reactor with hydrogen gas (50-100 atm).

-

Heat the reaction mixture to 50-80 °C and stir for 24-48 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, carefully depressurize the reactor and remove the catalyst by filtration through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification and Salt Formation:

-

Purify the crude ester by column chromatography on silica gel.

-

Dissolve the purified ester in diethyl ether or ethyl acetate and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration and dry under vacuum.

-

Rationale: The choice of a chiral catalyst is paramount for achieving high enantiomeric and diastereomeric excess. The specific catalyst, solvent, temperature, and pressure will require optimization to favor the formation of the desired stereoisomer.

1.2. Derivative Library Synthesis

To explore the SAR, a library of derivatives can be synthesized by modifying the core structure at three key positions: the piperidine nitrogen, the ester, and the methyl group.

Caption: Synthetic diversification points for Ethyl 2-methylpiperidine-3-carboxylate.

Pharmacological Evaluation: Exploring Potential Therapeutic Targets

Based on the pharmacology of related piperidine compounds, several therapeutic areas warrant investigation.

2.1. Neuroscience: Targeting GABAergic and Monoaminergic Systems

Derivatives of nipecotic acid (piperidine-3-carboxylic acid) are known inhibitors of GABA uptake.[8][9] The structural similarity suggests that Ethyl 2-methylpiperidine-3-carboxylate and its derivatives could modulate GABAergic neurotransmission, making them potential candidates for treating epilepsy, anxiety, and other neurological disorders.

Experimental Protocol: In Vitro GABA Uptake Inhibition Assay

-

Cell Culture: Culture HEK293 cells stably expressing one of the four human GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1).[10]

-

Assay Procedure:

-

Plate the cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of the test compound for 15 minutes.

-

Add [³H]GABA to each well and incubate for a further 10 minutes.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the IC₅₀ values for each compound against each GAT subtype.

Rationale: This assay will determine the potency and selectivity of the compounds for the different GABA transporters, providing initial insights into their potential therapeutic window and side-effect profile.

2.2. Oncology: Investigating Antiproliferative and Pro-apoptotic Effects

Numerous piperidine-containing compounds have demonstrated significant anticancer activity.[3] The cytotoxic potential of Ethyl 2-methylpiperidine-3-carboxylate derivatives should be evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Culture: Seed various human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates.

-

Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the test compounds for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Rationale: The MTT assay is a robust and high-throughput method for initial screening of the cytotoxic potential of a compound library. Active compounds can then be further investigated for their mechanism of action (e.g., apoptosis, cell cycle arrest).

2.3. Inflammation and Pain: Exploring Analgesic and Anti-inflammatory Properties

The piperidine scaffold is present in many analgesic and anti-inflammatory drugs.[7] The potential of the synthesized compounds in this area can be assessed using in vitro and in vivo models.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzymes.

-

Assay Procedure:

-

Pre-incubate the enzyme with the test compound for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.

-

-

Data Analysis: Determine the IC₅₀ values for COX-1 and COX-2 inhibition and calculate the selectivity index.

Rationale: This assay will identify compounds that can inhibit the key enzymes involved in the inflammatory cascade. Selective COX-2 inhibitors are desirable as they are associated with a better gastrointestinal safety profile.

Caption: A proposed workflow for the investigation of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

Conclusion and Future Directions

Ethyl 2-methylpiperidine-3-carboxylate hydrochloride represents a promising, yet largely unexplored, chemical entity with the potential for development in various therapeutic areas. The structural features of this molecule, combined with the proven track record of the piperidine scaffold, provide a strong rationale for its investigation. This guide has outlined key research directions, from stereoselective synthesis and library development to pharmacological screening in neuroscience, oncology, and inflammation. The successful execution of these proposed studies will undoubtedly shed light on the therapeutic potential of this intriguing molecule and could lead to the discovery of novel drug candidates.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Strupp, A., et al. (2020). N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains. ChemistryOpen, 9(5), 569–580. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Gong, Y., et al. (2021). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Chinese Journal of Organic Chemistry, 41(8), 2947-2963. [Link]

- Google Patents. (2014).

-

ResearchGate. (2021). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. [Link]

-

PubMed. (2020). N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains. [Link]

- Google Patents. (2005).

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

-

White Rose eTheses Online. (2012). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

ResearchGate. (2020). Synthesis of the N-substituted nipecotic acid ethyl esters 12 a-k and... [Link]

- Google Patents. (2018). The preparation method of one kind (2R, 4R)

-

ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. [Link]

-

Crider, A. M., et al. (1982). Esters of nipecotic and isonipecotic acids as potential anticonvulsants. Journal of pharmaceutical sciences, 71(11), 1214–1219. [Link]

-

ResearchGate. (2019). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids … [Link]

- Google Patents. (2019).

-

PubMed. (1982). Synthesis and biological activity of highly active alpha-aza analogues of luliberin. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1255099-39-8|(2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Esters of nipecotic and isonipecotic acids as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride, a heterocyclic compound of significant interest in pharmaceutical and chemical synthesis. We will delve into its chemical identity, synthesis, and potential applications, offering insights grounded in established chemical principles.

Chemical Identity and Nomenclature

Defining the precise chemical identity of a compound is paramount for scientific communication and reproducibility. This section outlines the IUPAC name, synonyms, and key identifiers for Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

IUPAC Name

The formal IUPAC name for this compound is ethyl 2-methylpiperidine-3-carboxylate hydrochloride . This name is derived from the core piperidine ring system, with a methyl group at the 2-position and an ethyl carboxylate group at the 3-position. The "hydrochloride" suffix indicates the formation of a salt with hydrochloric acid.

Synonyms

In scientific literature and commercial listings, a compound may be referred to by several names. Likely synonyms for Ethyl 2-methylpiperidine-3-carboxylate hydrochloride include:

-

Ethyl 2-methyl-3-piperidinecarboxylate hydrochloride

-

2-Methylpiperidine-3-carboxylic acid ethyl ester hydrochloride

-

Ethyl 2-methylnipecotate hydrochloride

The term "nipecotic acid" refers to piperidine-3-carboxylic acid, making "ethyl nipecotate" a common synonym for ethyl piperidine-3-carboxylate[1]. The addition of the "2-methyl" prefix logically extends this nomenclature.

Chemical Identifiers

A summary of the key chemical identifiers for the free base, Ethyl 2-methylpiperidine-3-carboxylate, is provided in the table below. The CAS number for the hydrochloride salt is not consistently reported in public databases; therefore, the identifier for the parent compound is provided as a primary reference point.

| Identifier | Value | Reference |

| CAS Number (Free Base) | 90950-34-8 | [2] |

| Molecular Formula (Free Base) | C₉H₁₇NO₂ | [2] |

| Molecular Weight (Free Base) | 171.24 g/mol | [2] |

| Molecular Formula (Hydrochloride) | C₉H₁₈ClNO₂ | |

| Molecular Weight (Hydrochloride) | 207.70 g/mol |

Stereochemistry: A Critical Consideration

The structure of Ethyl 2-methylpiperidine-3-carboxylate contains two chiral centers, at the C2 and C3 positions of the piperidine ring. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

The relative stereochemistry of the methyl and carboxylate groups (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its biological activity. For instance, the related compound Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate is highlighted for its utility in developing enantiomerically pure pharmaceuticals, which can enhance efficacy and safety profiles[3]. The synthesis of specific stereoisomers, such as (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester, is often a key objective in the development of active pharmaceutical ingredients[4].

Therefore, any synthesis or application of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride must carefully consider and control the stereochemistry to ensure the desired therapeutic effect.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is not widely published, a robust synthetic route can be devised based on established methodologies for related piperidine derivatives[4][5]. The following proposed synthesis explains the rationale behind the chosen steps.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

Detailed Experimental Protocol

Step 1: Esterification of 2-Methylnicotinic Acid

-

Reaction Setup: To a solution of 2-methylnicotinic acid in absolute ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride). The use of thionyl chloride in the esterification of similar compounds has been documented[4].

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-methylnicotinate.

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Catalytic Hydrogenation of Ethyl 2-methylnicotinate

-

Reaction Setup: Dissolve the ethyl 2-methylnicotinate in a suitable solvent, such as acetic acid or ethanol. Add a hydrogenation catalyst, such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C).

-

Reaction Conditions: Place the reaction vessel in a hydrogenation apparatus and apply hydrogen gas at a suitable pressure. The reaction is typically stirred at room temperature until the uptake of hydrogen ceases.

-

Work-up and Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-methylpiperidine-3-carboxylate as a mixture of cis and trans isomers.

Causality: The platinum or rhodium catalyst provides a surface for the adsorption of both the pyridine ring and hydrogen gas, facilitating the reduction of the aromatic system to a saturated piperidine ring.

Step 3: Formation of the Hydrochloride Salt

-

Reaction Setup: Dissolve the crude Ethyl 2-methylpiperidine-3-carboxylate in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Reaction Conditions: While stirring, add a solution of hydrochloric acid in ethanol or diethyl ether dropwise.

-

Work-up and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Ethyl 2-methylpiperidine-3-carboxylate hydrochloride. Recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) can be performed for further purification[5].

Causality: The basic nitrogen atom of the piperidine ring is protonated by the hydrochloric acid, forming the more stable and often crystalline hydrochloride salt. This process is also a common method for purification.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectroscopy

-

Ethyl group: A triplet corresponding to the -CH₃ protons and a quartet for the -OCH₂- protons.

-

Piperidine ring protons: A series of complex multiplets in the upfield region. The chemical shifts and coupling constants will be highly dependent on the cis/trans stereochemistry.

-

Methyl group on the ring: A doublet coupled to the proton at the C2 position.

-

N-H proton: A broad singlet, which may be exchangeable with D₂O. In the hydrochloride salt, this proton will be present as -NH₂⁺.

Predicted ¹³C NMR Spectroscopy

-

Carbonyl carbon: A signal in the downfield region, typically around 170-175 ppm.

-

Ethyl group carbons: Two signals corresponding to the -OCH₂- and -CH₃ carbons.

-

Piperidine ring carbons: Five distinct signals in the aliphatic region. The chemical shifts will vary depending on the stereoisomer.

-

Methyl group carbon: A signal in the upfield aliphatic region.

Predicted IR Spectroscopy

-

C=O stretch: A strong absorption band around 1730-1740 cm⁻¹ for the ester carbonyl group.

-

N-H stretch: A broad band in the region of 3300-3500 cm⁻¹ for the free base. For the hydrochloride salt, the N-H stretches of the ammonium group will appear as a broad band in the 2400-3200 cm⁻¹ range.

-

C-H stretches: Absorption bands in the 2800-3000 cm⁻¹ region.

Applications and Future Directions

Esters of 2-methylpiperidine-3-carboxylic acid are valuable building blocks in medicinal chemistry and organic synthesis[3].

-

Pharmaceutical Intermediates: These compounds are key intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Their chiral nature is crucial for developing stereochemically pure drugs[3]. They have been investigated for the synthesis of novel analgesics and anti-inflammatory agents[3].

-

Agrochemicals: The piperidine scaffold is present in numerous agrochemicals, and derivatives of this compound may find use in the development of new pesticides and herbicides[3].

-

Flavor and Fragrance: The unique structural features of these esters make them potential candidates for the creation of novel flavor and fragrance profiles[3].

-

Research in Organic Chemistry: As versatile building blocks, they facilitate the synthesis of more complex molecules, aiding in the advancement of synthetic methodologies[3].

The development of stereoselective syntheses for Ethyl 2-methylpiperidine-3-carboxylate hydrochloride will be crucial for unlocking its full potential in drug discovery and development. Further research into its biological activities could reveal novel therapeutic applications.

References

- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

- Google Patents. (n.d.). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.

- The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3.

-

PubChem. (n.d.). Methyl piperidine-3-carboxylate hydrochloride. Retrieved from [Link]

Sources

- 1. (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6 [sigmaaldrich.com]

- 2. 90950-34-8|Ethyl 2-methylpiperidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 5. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Ethyl 2-methylpiperidine-3-carboxylate Hydrochloride

Introduction

Ethyl 2-methylpiperidine-3-carboxylate and its hydrochloride salt are valuable intermediates in the synthesis of a variety of pharmacologically active compounds. The piperidine scaffold is a common motif in many approved drugs, and the specific substitution pattern of this molecule makes it a key building block for targeting a range of biological receptors. This application note provides a detailed, field-proven protocol for the synthesis of ethyl 2-methylpiperidine-3-carboxylate hydrochloride, commencing from the readily available starting material, ethyl 2-methyl-3-pyridinecarboxylate. The described methodology emphasizes safety, efficiency, and reproducibility, making it suitable for both academic research and process development environments.

The core of this synthesis lies in the catalytic hydrogenation of the pyridine ring of ethyl 2-methyl-3-pyridinecarboxylate. This transformation is a well-established method for the saturation of aromatic nitrogen-containing heterocycles.[1][2][3] The choice of catalyst and reaction conditions is critical to achieve high yield and selectivity, minimizing side reactions and ensuring the integrity of the ester functional group. Following the reduction, the resulting piperidine is converted to its hydrochloride salt to improve its stability and handling properties. This protocol has been designed to be self-validating by providing clear checkpoints and characterization data to ensure the identity and purity of the final product.

Reaction Scheme

Caption: Overall synthetic route for Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

Materials and Methods

Reagents and Equipment

| Reagent | Grade | Supplier |

| Ethyl 2-methyl-3-pyridinecarboxylate | ≥98% | Commercial Source |

| Palladium on Carbon (10 wt. %) | - | Commercial Source |

| Ethanol | Anhydrous | Commercial Source |

| Hydrochloric Acid | Concentrated (37%) | Commercial Source |

| Diethyl Ether | Anhydrous | Commercial Source |

| Sodium Sulfate | Anhydrous | Commercial Source |

| Hydrogen Gas | High Purity | - |

| High-Pressure Hydrogenation Apparatus (e.g., Parr Shaker) | - | - |

| Standard Glassware | - | - |

| Rotary Evaporator | - | - |

| Magnetic Stirrer with Hotplate | - | - |

| Filtration Apparatus | - | - |

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium on carbon is pyrophoric and should be handled with care, especially when dry and in the presence of flammable solvents. Hydrogen gas is highly flammable and should be handled with appropriate safety measures.

Experimental Protocol

Part 1: Catalytic Hydrogenation of Ethyl 2-methyl-3-pyridinecarboxylate

-

Reactor Setup: To a high-pressure hydrogenation vessel, add ethyl 2-methyl-3-pyridinecarboxylate (10.0 g, 60.5 mmol).

-

Solvent Addition: Add anhydrous ethanol (100 mL) to the vessel. The use of an alcohol as a solvent is common in such hydrogenations as it readily dissolves the starting material and is relatively inert under the reaction conditions.[3]

-

Catalyst Addition: Carefully add 10% palladium on carbon (1.0 g, 10 wt. % of the substrate) to the reaction mixture. The catalyst should be added under a stream of inert gas (e.g., argon or nitrogen) to prevent ignition.

-

Hydrogenation: Seal the reactor and purge it with hydrogen gas several times to remove any air. Pressurize the vessel with hydrogen to 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 24 hours. The progress of the reaction can be monitored by TLC or GC-MS by taking small aliquots at regular intervals.

-

Catalyst Removal: After the reaction is complete, carefully vent the hydrogen gas from the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium on carbon catalyst. The filter cake should be washed with a small amount of ethanol to ensure complete recovery of the product. Caution: Do not allow the filter cake to dry completely as it can become pyrophoric. It should be quenched with water before disposal.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-methylpiperidine-3-carboxylate as an oil.

Part 2: Formation of Ethyl 2-methylpiperidine-3-carboxylate Hydrochloride

-

Dissolution: Dissolve the crude ethyl 2-methylpiperidine-3-carboxylate oil in anhydrous diethyl ether (100 mL).

-

Acidification: While stirring the solution, slowly add a solution of hydrochloric acid in diethyl ether (prepared by bubbling HCl gas through anhydrous diethyl ether or by careful addition of acetyl chloride to ethanol-free ether) dropwise until precipitation of a white solid is complete. Alternatively, a solution of concentrated hydrochloric acid in ethanol can be used. The pH of the solution should be acidic upon completion.

-

Isolation: Collect the precipitated white solid by vacuum filtration.

-

Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the resulting white solid under vacuum to a constant weight to yield ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Results and Discussion

The expected yield of ethyl 2-methylpiperidine-3-carboxylate hydrochloride is typically in the range of 80-90% based on the starting ethyl 2-methyl-3-pyridinecarboxylate. The final product should be a white to off-white crystalline solid.

Characterization:

-

Melting Point: The melting point of the hydrochloride salt should be determined and compared to literature values if available.

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy are essential to confirm the structure of the final product. The disappearance of the aromatic proton signals from the starting material and the appearance of aliphatic proton signals corresponding to the piperidine ring are key indicators of a successful reaction.

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the free base form of the product.

The catalytic hydrogenation of pyridines is a powerful synthetic tool, but the choice of catalyst and conditions can influence the stereochemical outcome of the reaction, potentially leading to a mixture of cis and trans isomers with respect to the substituents on the piperidine ring. For many applications, this isomeric mixture may be suitable. However, if a specific stereoisomer is required, further purification by chromatography or crystallization, or the use of a stereoselective catalyst, may be necessary.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of ethyl 2-methylpiperidine-3-carboxylate hydrochloride. By following the detailed steps and safety precautions outlined, researchers can confidently prepare this valuable synthetic intermediate in high yield and purity. The provided workflow and scientific rationale behind the experimental choices offer a comprehensive guide for both novice and experienced chemists in the field of drug discovery and development.

References

- Google Patents. (2018). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.

- Google Patents. (2013). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

- Google Patents. (2018). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.

-

Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]

-

Kogami, M., & Watanabe, N. (2011). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Chemical & Pharmaceutical Bulletin, 59(6), 797-798. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the N-substituted nipecotic acid ethyl esters 12 a-k and.... Retrieved from [Link]

-

Yu, R. P., et al. (2013). Catalytic Hydrogenation Activity and Electronic Structure Determination of bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Journal of the American Chemical Society, 135(35), 12980-12992. Retrieved from [Link]

- Google Patents. (1985). US4481146A - Process for the preparation of an ethyl ester.

-

Quandt, G., Höfner, G., & Wanner, K. T. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3363-3378. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

-

Gorpinchenko, V. A., et al. (2009). Catalytic Hydrogenation of Methyl Esters of Some 1H-Pyrazoline-3-Carboxylic Acids. Chemistry of Heterocyclic Compounds, 45, 1202-1206. Retrieved from [Link]

-

MacKenzie, I. (2021, June 12). Hydrogenation of Ethyl Cinnamate. YouTube. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-ethylaminonicotinic acid, methyl ester. Retrieved from [Link]

-

Maycock, W. E. (1964). Hydrogenation of 4-methylcinnoline. BYU ScholarsArchive. Retrieved from [Link]

- Google Patents. (1967). US3303198A - Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same.

-

PubChem. (n.d.). (R)-Ethyl 3-methylpiperidine-3-carboxylate. Retrieved from [Link]

Sources

- 1. Catalytic hydrogenation activity and electronic structure determination of bis(arylimidazol-2-ylidene)pyridine cobalt alkyl and hydride complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. "Hydrogenation of 4-methylcinnoline" by William E. Maycock [scholarsarchive.byu.edu]

Application Notes and Protocols for the Characterization of Ethyl 2-methylpiperidine-3-carboxylate Hydrochloride

Introduction: The Significance of Rigorous Characterization

Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and drug development.[1][2] The piperidine ring is a common scaffold in many pharmaceuticals, and its derivatives have shown a wide range of biological activities.[1] As an important intermediate in the synthesis of more complex molecules, the precise structural elucidation and purity assessment of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4]

These application notes provide a comprehensive guide to the analytical methodologies required for the thorough characterization of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this compound. Each method is presented with the underlying scientific principles to empower the user to not only follow the protocol but also to understand and troubleshoot the analytical process.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.[5] For Ethyl 2-methylpiperidine-3-carboxylate hydrochloride, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the stereochemical relationship of the substituents on the piperidine ring.

Theoretical Basis for Spectral Interpretation

The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of each nucleus. In the protonated form (hydrochloride salt), the electron-withdrawing effect of the ammonium group will deshield adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield) compared to the free base. The relative stereochemistry of the methyl and ester groups (cis or trans) can be determined by analyzing the coupling constants (J-values) in the ¹H NMR spectrum, particularly the coupling between the protons at C2 and C3.[6]

Protocol for ¹H and ¹³C NMR Analysis

Sample Preparation:

-

Accurately weigh 5-10 mg of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is often preferred for hydrochloride salts to allow for the exchange of the acidic N-H proton, simplifying the spectrum.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64 (signal-to-noise dependent)

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: ~12 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

-

Relaxation Delay: 2 seconds

-

Spectral Width: ~200 ppm

-

Data Analysis and Expected Resonances:

The following table outlines the expected chemical shift regions for the key protons and carbons in Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (from 2D NMR) |

| Ethyl -CH₃ | ~1.2-1.4 (triplet) | ~14 | Correlates with Ethyl -CH₂ |

| Ethyl -CH₂ | ~4.1-4.3 (quartet) | ~61 | Correlates with Ethyl -CH₃ and C=O |

| Piperidine -CH₃ | ~1.1-1.3 (doublet) | ~15-20 | Correlates with C2-H |

| Piperidine Ring CH₂ | ~1.5-2.2 (multiplets) | ~20-35 | Cross-peaks with adjacent ring protons |

| C3-H | ~2.5-2.8 (multiplet) | ~40-45 | Correlates with C2-H and adjacent CH₂ |

| C2-H | ~3.0-3.3 (multiplet) | ~50-55 | Correlates with C3-H and -CH₃ |

| Piperidine N-CH₂ | ~2.8-3.5 (multiplets) | ~45-50 | Deshielded due to protonation |

| C=O | - | ~170-175 | Correlates with Ethyl -CH₂ and C3-H |

Note: The exact chemical shifts can vary depending on the solvent and the cis/trans isomeric ratio.

Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. For Ethyl 2-methylpiperidine-3-carboxylate hydrochloride, HPLC is crucial for determining its purity and identifying any process-related impurities or degradation products.

Chromatographic Principles

A reversed-phase HPLC method is generally suitable for this polar, water-soluble compound. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The hydrochloride salt form enhances its solubility in aqueous mobile phases. Due to the presence of two chiral centers (C2 and C3), four possible stereoisomers exist. A chiral HPLC method may be necessary to separate these enantiomers and diastereomers if stereoisomeric purity is a critical quality attribute.

Protocol for Reversed-Phase HPLC Analysis

Sample and Mobile Phase Preparation:

-

Standard Solution: Accurately prepare a stock solution of the reference standard of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.